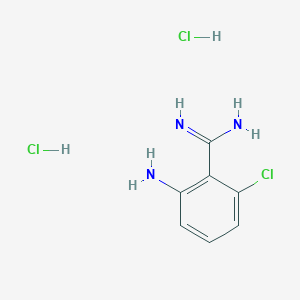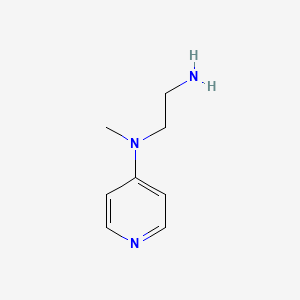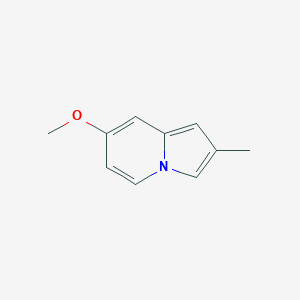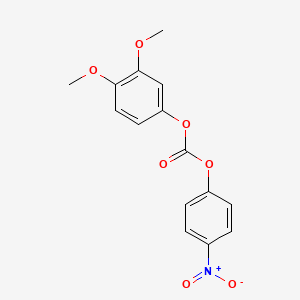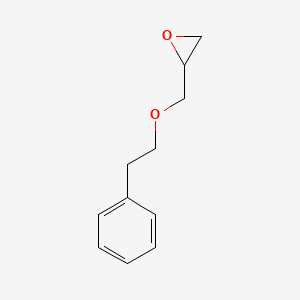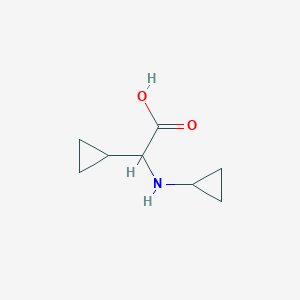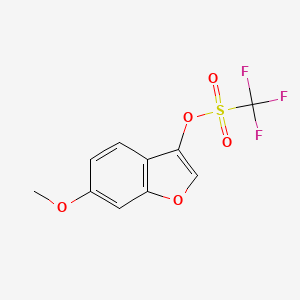
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and benzofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester typically involves the esterification of 6-methoxy-benzofuran-3-ol with trifluoromethanesulfonic acid. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include elevated temperatures and the use of solvents to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester.
Análisis De Reacciones Químicas
Types of Reactions
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoromethanesulfonic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzofuran derivatives.
Aplicaciones Científicas De Investigación
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of trifluoro-methanesulfonic acid 6-methoxy-benzofuran-3-yl ester involves its interaction with molecular targets and pathways. The trifluoromethanesulfonic acid moiety can act as a strong acid, facilitating protonation and activation of substrates in various chemical reactions. The benzofuran ring system may interact with biological targets, such as enzymes and receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions.
6-Methoxy-benzofuran: A benzofuran derivative with potential biological activities.
Trifluoromethanesulfonic acid esters: A class of compounds with similar acidic properties and reactivity.
Uniqueness
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate is unique due to the combination of the strong acidic properties of trifluoromethanesulfonic acid and the versatile benzofuran ring system
Propiedades
Fórmula molecular |
C10H7F3O5S |
|---|---|
Peso molecular |
296.22 g/mol |
Nombre IUPAC |
(6-methoxy-1-benzofuran-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F3O5S/c1-16-6-2-3-7-8(4-6)17-5-9(7)18-19(14,15)10(11,12)13/h2-5H,1H3 |
Clave InChI |
QYBDTSQIDAOQSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CO2)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Chloro-phenyl)-5-methyl-oxazol-4-yl]-ethanol](/img/structure/B8534638.png)
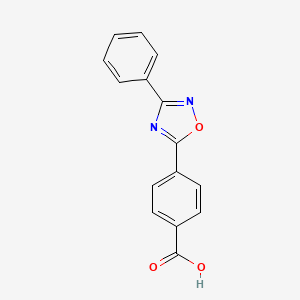
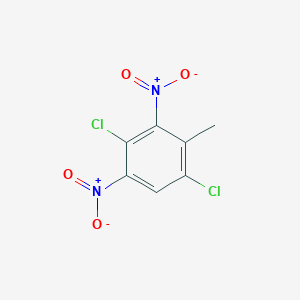
![3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide](/img/structure/B8534669.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)
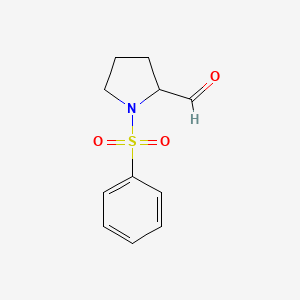
![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)
